5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene
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Overview
Description
5-[(Benzyloxy)methylidene]bicyclo[221]hept-2-ene is a chemical compound with a unique bicyclic structure It is characterized by a bicyclo[221]hept-2-ene core with a benzyloxy group attached to the methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene typically involves the reaction of bicyclo[2.2.1]hept-2-ene with benzyl alcohol under specific conditions. The reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the benzyloxy group. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Scientific Research Applications
5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can affect the compound’s overall stability and reactivity in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene, 5-methylene-: This compound has a similar bicyclic structure but lacks the benzyloxy group.
5-methylbicyclo[2.2.1]hept-2-ene: Another similar compound with a methyl group instead of the benzyloxy group.
5-Norbornene-2-carboxaldehyde: This compound has a carboxaldehyde group attached to the bicyclic core.
Uniqueness
5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This functional group allows for a wide range of chemical modifications and applications, making the compound versatile in various research and industrial contexts.
Properties
CAS No. |
80336-18-1 |
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Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
5-(phenylmethoxymethylidene)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C15H16O/c1-2-4-12(5-3-1)10-16-11-15-9-13-6-7-14(15)8-13/h1-7,11,13-14H,8-10H2 |
InChI Key |
IWXUQTOMSXELKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=COCC3=CC=CC=C3)C1C=C2 |
Origin of Product |
United States |
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